molecular formula C14H10BrIN2 B6293116 2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine CAS No. 2305816-62-8

2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine

Cat. No.: B6293116
CAS No.: 2305816-62-8
M. Wt: 413.05 g/mol
InChI Key: WLTFJLMIVBFIDS-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and iodine atoms attached to a phenyl ring and an imidazo[1,2-a]pyridine core, respectively. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Biochemical Analysis

Biochemical Properties

2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as kinases and proteases. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition of enzyme activity. For instance, this compound has been found to inhibit the activity of certain kinases, which are crucial for cell signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular metabolism. Additionally, this compound can induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can bind to the ATP-binding site of kinases, preventing ATP from binding and thus inhibiting kinase activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it tends to accumulate in certain tissues, such as the liver and kidneys. This localization is influenced by the compound’s affinity for specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles. For example, phosphorylation of the compound can enhance its nuclear localization, allowing it to modulate gene expression more effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromoacetophenone with 2-iodoaniline under basic conditions to form the intermediate chalcone. This intermediate is then cyclized using a suitable catalyst to yield the desired imidazo[1,2-a]pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, biaryl compounds, and dehalogenated imidazo[1,2-a]pyridines .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
  • 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
  • 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine

Uniqueness

2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine is unique due to the presence of both bromine and iodine atoms, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrIN2/c1-9-2-7-12-17-13(14(16)18(12)8-9)10-3-5-11(15)6-4-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTFJLMIVBFIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2I)C3=CC=C(C=C3)Br)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine
Reactant of Route 2
2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine
Reactant of Route 3
Reactant of Route 3
2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine
Reactant of Route 4
2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine

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